molecular formula C25H40N2O6S B162691 11-trans Leukotriene D4 CAS No. 79768-40-4

11-trans Leukotriene D4

Cat. No.: B162691
CAS No.: 79768-40-4
M. Wt: 496.7 g/mol
InChI Key: YEESKJGWJFYOOK-KJGJJCHRSA-N
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Description

11-trans Leukotriene D4 is a C-11 double bond isomer of Leukotriene D4. It is formed when Leukotriene D4 undergoes slow temperature-dependent isomerization during storage. This compound retains about 10-25% of the potency of Leukotriene D4 for contraction of guinea pig ileum, trachea, and parenchyma .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-trans Leukotriene D4 is synthesized through the isomerization of Leukotriene D4. This process is temperature-dependent and occurs slowly over time during storage .

Industrial Production Methods: The industrial production of this compound involves the controlled storage of Leukotriene D4 under specific temperature conditions to promote the isomerization process. The compound is then purified to achieve the desired potency and purity levels .

Chemical Reactions Analysis

Types of Reactions: 11-trans Leukotriene D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

11-trans Leukotriene D4 has several scientific research applications, including:

Mechanism of Action

11-trans Leukotriene D4 exerts its effects by binding to specific leukotriene receptors, such as CysLT1 and CysLT2. This binding triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and nuclear factor-kappa B (NF-κB). These pathways lead to the release of inflammatory cytokines, chemokines, and histamine, resulting in vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .

Comparison with Similar Compounds

Uniqueness: 11-trans Leukotriene D4 is unique due to its reduced potency compared to Leukotriene D4, making it a valuable tool for studying the structure-activity relationships of leukotrienes. Its formation through isomerization also provides insights into the stability and storage conditions of leukotriene compounds .

Properties

IUPAC Name

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEESKJGWJFYOOK-KJGJJCHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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